N-Phenylnicotinamide Hydrochloride is a chemical compound with the molecular formula and a molecular weight of 234.68 g/mol. It is classified as a derivative of nicotinamide, which is known for its various biological activities, including potential anticancer properties. The compound is primarily utilized in pharmaceutical research and development due to its pharmacological properties.
Source: This compound can be synthesized through various methods, often involving the modification of existing nicotinamide derivatives. It is commercially available from chemical suppliers such as Sigma-Aldrich and VWR, indicating its relevance in scientific research and applications .
Classification: N-Phenylnicotinamide Hydrochloride belongs to the class of amides and is recognized for its role in medicinal chemistry, particularly in the study of anti-cancer agents and other therapeutic applications.
The synthesis of N-Phenylnicotinamide Hydrochloride can be achieved through several methods, including:
N-Phenylnicotinamide Hydrochloride features a phenyl group attached to the nitrogen atom of the nicotinamide structure. The compound exhibits a planar configuration due to resonance stabilization within the aromatic systems.
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the presence of functional groups characteristic of amides and aromatic compounds .
N-Phenylnicotinamide Hydrochloride can undergo various chemical reactions typical for amides, including:
The stability and reactivity of N-Phenylnicotinamide Hydrochloride are influenced by the presence of the electron-withdrawing pyridine nitrogen, which affects its nucleophilicity and electrophilicity during reactions.
The mechanism by which N-Phenylnicotinamide Hydrochloride exerts its biological effects is not fully elucidated but may involve:
Research indicates that derivatives like N-Phenylnicotinamide have shown promise in preclinical studies for their anticancer activities against various cell lines .
Relevant analytical techniques such as High Performance Liquid Chromatography (HPLC) are used to assess purity and concentration in formulations .
N-Phenylnicotinamide Hydrochloride has several scientific uses:
The ongoing research into this compound highlights its significance in medicinal chemistry and potential therapeutic applications .
Nicotinamide (vitamin B3) has served as a foundational scaffold in medicinal chemistry since the isolation of alkaloids like quinine (1823) and atropine (1833) established the therapeutic potential of nitrogen-containing heterocycles [3]. The pivotal discovery of NAD+’s role as a metabolic cofactor in redox reactions and cellular signaling pathways catalyzed targeted exploration of nicotinamide derivatives. By the mid-20th century, researchers recognized that structural modifications to the nicotinamide core could enhance pharmacological profiles, particularly for metabolic and inflammatory disorders [1].
A significant breakthrough emerged with the characterization of the NAD+ salvage pathway, where nicotinamide phosphoribosyltransferase (NAMPT) was identified as the rate-limiting enzyme. This positioned NAMPT as a high-value target for cancer (via inhibitors) and neurodegenerative diseases (via activators). Early derivatives like nicotinamide itself demonstrated limited bioavailability and target specificity, prompting systematic pharmacophore development. The "N-PAM" (N-phenylacetyl monamide) class—exemplified by N-phenylnicotinamide—was engineered to mimic the transition state of NAMPT’s enzymatic reaction, enhancing binding affinity through strategic steric and electronic modifications [1]. Computational pharmacophore models later rationalized these observations by defining essential features:
Table 1: Evolution of Key Nicotinamide-Based Pharmacophores
Era | Representative Compound | Target/Pathway | Therapeutic Rationale |
---|---|---|---|
Pre-1900 | Natural Nicotinamide | NAD+ precursor | Pellagra treatment |
1960–1980 | Benzamide derivatives | PARP-1 inhibition | DNA repair modulation |
1990–2010 | FK-866 (NAMPT inhibitor) | NAD+ salvage pathway | Antineoplastic activity |
2010–Present | N-Phenylnicotinamide | NAMPT activation | Neuroprotection, metabolic regulation |
Virtual screening campaigns leveraging these pharmacophores accelerated hit identification, with success rates exceeding random high-throughput screening by 5–40% [4] [5]. The integration of molecular dynamics (MD) simulations further refined models by capturing protein flexibility, as demonstrated in PARP-1 inhibitor design where dynamic pharmacophores improved enrichment ratios by >30% versus static crystal structures [8].
The incorporation of N-phenyl motifs into nicotinamide scaffolds represents a strategic evolution in bioavailability optimization. Biochemical and structural analyses reveal three key mechanisms for bioactivity enhancement:
Table 2: Impact of N-Phenyl Substituents on Key Pharmacokinetic Parameters
Substituent Position | LogP Shift | NAMPT Activation (Fold vs Nicotinamide) | Plasma Stability (t₁/₂, h) |
---|---|---|---|
Ortho-methylphenyl | +1.8 | 3.2x | 5.7 |
Meta-chlorophenyl | +2.1 | 4.1x | 6.9 |
Para-methoxyphenyl | +1.2 | 2.5x | 4.2 |
Unsubstituted phenyl | +1.5 | 1.8x | 3.5 |
Structure-activity relationship (SAR) studies quantified these effects: Meta-substituted electron-withdrawing groups (e.g., –Cl) boosted cellular potency by 4.1-fold, while ortho-methyl derivatives improved metabolic stability 63% via conformational restriction [1] [6]. Advanced computational frameworks like CMD-GEN (Coarse-grained Multi-dimensional Data-driven molecular generation) now leverage these SAR trends to design inhibitors with sub-nanomolar affinities by optimizing phenyl group geometry relative to the nicotinamide hinge region [6].
The synthetic evolution of N-phenylnicotinamide derivatives reflects three paradigm shifts in medicinal chemistry:
Early Condensation Approaches (Pre-1980s):Initial routes relied on Schotten-Baumann reactions, combining nicotinoyl chlorides with anilines in biphasic systems (water/dichloromethane). Yields rarely exceeded 45% due to hydrolysis side reactions, and purification challenges limited scalability. The introduction of coupling agents like EEDQ (N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) in 1975 improved yields to 68% but required stoichiometric reagents [3].
Transition to Catalytic Methods (1980–2010):Palladium-catalyzed aminocarbonylation revolutionized synthesis. Pd(OAc)₂/Xantphos systems enabled direct coupling of aryl halides with isocyanates, producing N-phenylnicotinamides in 82% yield with superior functional group tolerance. Microwave-assisted protocols further reduced reaction times from 24 hours to <30 minutes [8].
Table 3: Synthesis Milestones for N-Aryl Nicotinamide Analogues
Era | Key Method | Representative Yield | Advantage | Limitation |
---|---|---|---|---|
1950s | Schotten-Baumann acylation | 38–45% | Simple setup | Low yield, hydrolysis |
1980s | EEDQ-mediated coupling | 65–68% | Mild conditions | Stoichiometric reagent |
2000s | Pd-catalyzed aminocarbonylation | 78–82% | High functional group tolerance | Pd cost/residues |
2020s | Deep learning-guided optimization | 89–93% | Predicts optimal routes/substituents | Requires training data |
These advances enabled gram-scale production of N-phenylnicotinamide hydrochloride with >99% purity, facilitating preclinical evaluation. Salt formation remains critical for bioavailability—hydrochloride salts exhibit 3.2-fold higher aqueous solubility than free bases, enabling intravenous formulations [1] [8].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4